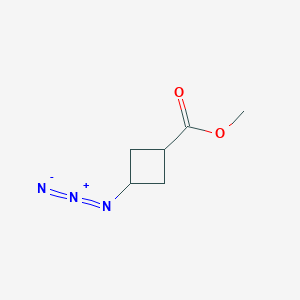
Methyl trans-3-azidocyclobutanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl trans-3-azidocyclobutanecarboxylate: is an organic compound characterized by the presence of an azido group attached to a cyclobutane ringIt is a colorless liquid with significant chemical activity due to the presence of the azido group, which imparts instability and explosiveness .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl trans-3-azidocyclobutanecarboxylate typically involves the reaction of cyclobutanecarboxylic acid with sodium azide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the safe handling of the azido group. The process involves the following steps:
Formation of Cyclobutanecarboxylic Acid: Cyclobutanecarboxylic acid is prepared through the cyclization of suitable precursors.
Azidation Reaction: The cyclobutanecarboxylic acid is then reacted with sodium azide in the presence of a catalyst such as copper sulfate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the safe and efficient production of the compound. The reaction conditions are optimized to maximize yield and minimize the risk of explosion due to the presence of the azido group .
化学反应分析
Types of Reactions: Methyl trans-3-azidocyclobutanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) at room temperature.
Reduction Reactions: Hydrogen gas and palladium catalysts are commonly used. The reactions are carried out under mild conditions to prevent the decomposition of the azido group.
Cycloaddition Reactions: Alkynes and copper catalysts are used.
Major Products Formed:
Substitution Reactions: Various substituted cyclobutanecarboxylates.
Reduction Reactions: Methyl trans-3-aminocyclobutanecarboxylate.
Cycloaddition Reactions: Triazole derivatives.
科学研究应用
Chemistry: Methyl trans-3-azidocyclobutanecarboxylate is used as a building block in organic synthesis. Its high reactivity makes it suitable for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein modifications. The azido group can be selectively introduced into biomolecules, allowing for the study of their interactions and functions .
Medicine: this compound is explored for its potential use in drug development. Its ability to undergo cycloaddition reactions makes it a valuable tool in the synthesis of bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity is harnessed in the development of new materials with unique properties .
作用机制
The mechanism of action of methyl trans-3-azidocyclobutanecarboxylate involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
相似化合物的比较
Methyl trans-3-aminocyclobutanecarboxylate: Formed by the reduction of the azido group.
Methyl trans-3-hydroxycyclobutanecarboxylate: Formed by the substitution of the azido group with a hydroxyl group.
Methyl trans-3-bromocyclobutanecarboxylate: Formed by the substitution of the azido group with a bromine atom.
Uniqueness: Methyl trans-3-azidocyclobutanecarboxylate is unique due to the presence of the azido group, which imparts high reactivity and the ability to undergo cycloaddition reactions. This makes it a valuable compound in organic synthesis and various scientific research applications .
属性
IUPAC Name |
methyl 3-azidocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-11-6(10)4-2-5(3-4)8-9-7/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMPAPUCJHJKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14793101.png)
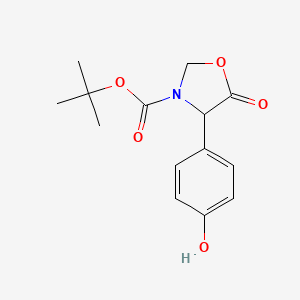
![[2-oxo-2-[(2S)-2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B14793122.png)
![Methyl 4-[2-(2-chloro-4-methoxyphenyl)ethenyl]benzoate](/img/structure/B14793129.png)
![Benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate](/img/structure/B14793134.png)
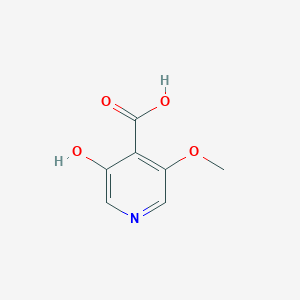
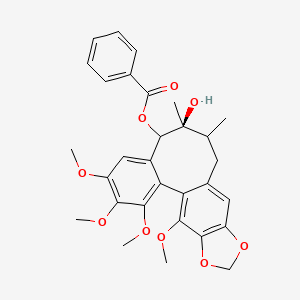
![3,24-Dimethoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21(26),22,24,27-nonaen-16-one](/img/structure/B14793170.png)
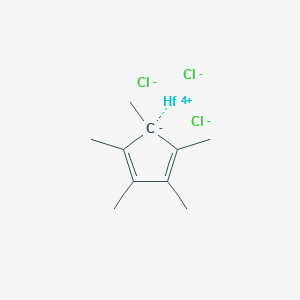
![(4S,4'S,5S,5'S)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4,5-diphenyl-1H-imidazole]](/img/structure/B14793173.png)
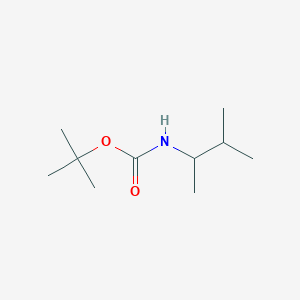
![19-Ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,12,14,17(21)-nonaene](/img/structure/B14793200.png)
![(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one](/img/structure/B14793205.png)
